molecular formula C13H11ClO2 B6356870 2-Chloro-4-(3-methoxyphenyl)phenol CAS No. 1175645-65-4

2-Chloro-4-(3-methoxyphenyl)phenol

Cat. No.: B6356870
CAS No.: 1175645-65-4
M. Wt: 234.68 g/mol
InChI Key: JYTSUCWTIUCMMY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a methoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide under mild conditions . For instance, 4-methoxyphenylboronic acid can be coupled with 2-chlorophenol in the presence of a palladium catalyst and a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and the ability to produce high yields under relatively mild conditions. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones

    Reduction: Dechlorinated biphenyl derivatives

    Substitution: Amino or thiol-substituted biphenyl derivatives

Scientific Research Applications

2-Chloro-4-(3-methoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)phenol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro and methoxy groups play a crucial role in enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-methoxyphenyl)phenol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various applications.

Properties

IUPAC Name

2-chloro-4-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTSUCWTIUCMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653514
Record name 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175645-65-4
Record name 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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